2-Methyl-1-phenylpropan-1-ol

Enzymology Sulfotransferase Stereospecificity

2-Methyl-1-phenylpropan-1-ol (CAS 611-69-8), also named α-isopropylbenzyl alcohol or isopropyl phenyl carbinol, is a chiral secondary benzylic alcohol with the molecular formula C₁₀H₁₄O (MW 150.22 g/mol). The molecule bears a branched isopropyl group adjacent to the hydroxyl-bearing benzylic carbon, generating a single stereogenic centre that gives rise to (R)-(+) and (S)-(−) enantiomers.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 611-69-8
Cat. No. B1582631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenylpropan-1-ol
CAS611-69-8
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3
InChIKeyGMDYDZMQHRTHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-phenylpropan-1-ol (CAS 611-69-8): Sourcing the Differentiated Secondary Benzylic Alcohol for Chiral Synthesis


2-Methyl-1-phenylpropan-1-ol (CAS 611-69-8), also named α-isopropylbenzyl alcohol or isopropyl phenyl carbinol, is a chiral secondary benzylic alcohol with the molecular formula C₁₀H₁₄O (MW 150.22 g/mol) [1]. The molecule bears a branched isopropyl group adjacent to the hydroxyl-bearing benzylic carbon, generating a single stereogenic centre that gives rise to (R)-(+) and (S)-(−) enantiomers [2]. This branched architecture distinguishes it from linear-chain benzylic alcohols (e.g., 1-phenyl-1-propanol) and from positional isomers (e.g., 2-phenyl-1-propanol), imparting unique steric, stereochemical, and physicochemical properties that are critical in asymmetric synthesis, biocatalysis, and enzyme-substrate recognition studies [3].

Why 2-Methyl-1-phenylpropan-1-ol Cannot Be Substituted with Generic Benzylic Alcohols in Chiral Procurement


2-Methyl-1-phenylpropan-1-ol possesses a branched isopropyl substituent at the α-carbon that creates steric hindrance absent in linear analogs such as 1-phenyl-1-propanol [1]. This branching fundamentally alters enzymatic recognition: aryl sulfotransferase IV shows absolute stereospecificity for the (S)-enantiomer of this compound, whereas the smaller analog 1-phenylethanol is accepted as both enantiomers [2]. The steric bulk also renders the corresponding ketone (2-methyl-1-phenylpropan-1-one) a challenging substrate for conventional chemical asymmetric reduction—a problem overcome only through tailored biocatalytic methods that achieve >99% enantiomeric excess [3]. Physicochemically, the branched architecture elevates the octanol-water partition coefficient (logP ≈ 2.38) relative to linear C9 benzylic alcohols (logP ≈ 1.9–2.1), altering extraction behaviour and biological partitioning [4]. These three factors—stereochemical enzyme recognition, synthetic accessibility in enantiopure form, and tuned lipophilicity—constitute non-substitutable properties for scientific selection.

Quantitative Evidence Guide: 2-Methyl-1-phenylpropan-1-ol vs. Closest Analogs


Absolute Stereospecificity in Aryl Sulfotransferase: (S)-Enantiomer Is the Sole Substrate, Unlike 1-Phenylethanol

In a direct head-to-head study of benzylic alcohol substrates for purified rat hepatic aryl sulfotransferase IV, 2-methyl-1-phenyl-1-propanol displayed absolute stereospecificity: only the (−)-(S)-enantiomer was a substrate for sulfation, whereas the (+)-(R)-enantiomer acted exclusively as a competitive inhibitor [1]. This contrasts sharply with the smaller analog 1-phenylethanol, where both (+)-(R)- and (−)-(S)-enantiomers were substrates, with the kcat/Km ratio differing only twofold between enantiomers [1]. The absolute on/off switch between substrate and inhibitor across enantiomers is unique to the branched 2-methyl-1-phenyl-1-propanol scaffold and is not observed for 1-phenylethanol or 1,2,3,4-tetrahydro-1-naphthol [1].

Enzymology Sulfotransferase Stereospecificity Drug metabolism

Biocatalytic Enantioselective Reduction: >99% ee and 96% Yield for the Branched Ketone—Unmatched by Chemical Methods

Bioreduction of the prochiral ketone 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol using whole-cell Lactobacillus kefiri P2 achieved 96% isolated yield in enantiomerically pure form, with 9.70 g obtained at gram scale—the highest reported yield and scale for catalytic asymmetric reduction of this substrate . Using a different biocatalyst, Lactobacillus paracasei BD101, the same reduction achieved >99% enantiomeric excess, with 4.61 g enantiopure product obtained in a scale-up run [1]. Both studies explicitly note that the branched alkyl chain of this ketone makes it difficult to reduce asymmetrically with conventional chemical catalysts, and that no prior literature for enantiopure biocatalytic synthesis of this alcohol existed [1].

Biocatalysis Asymmetric reduction Green chemistry Chiral alcohol

Differentiated Lipophilicity: LogP ≈ 2.38 vs. 1.78–2.13 for Closest Linear and Positional Analogs

The branched isopropyl group of 2-methyl-1-phenylpropan-1-ol elevates its calculated octanol-water partition coefficient to logP ≈ 2.38 (XlogP 2.4) [1], compared with logP ≈ 1.9–2.13 for 1-phenyl-1-propanol [2], logP ≈ 1.78–2.06 for 2-phenyl-1-propanol [3], and logP ≈ 2.06 (ACD) for the tertiary analog 2-methyl-2-phenylpropan-1-ol . The increment of approximately +0.3 to +0.6 logP units corresponds to a 2- to 4-fold increase in octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic retention, and predicted membrane permeability.

Physicochemical property LogP Lipophilicity Extraction QSAR

Commercial Specification and Application as a Chiral Building Block for Sterically Hindered Alcohols

2-Methyl-1-phenylpropan-1-ol is commercially supplied at 98% purity (Thermo Scientific Chemicals / Alfa Aesar), with specification data: density 0.964 g/cm³, boiling point 124–125°C at 15 mmHg, flash point 86°C, refractive index 1.513 . The product is explicitly documented for use in the large-scale preparation of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol—a sterically hindered chiral alcohol used as a resolving agent and chiral auxiliary . This application exploits the matched steric bulk of both the starting material and the product; simpler benzylic alcohols such as 1-phenylethanol or 1-phenyl-1-propanol lack the steric profile necessary for this specific transformation and cannot serve as precursors to equivalently hindered triisopropylphenyl carbinols .

Chiral building block Asymmetric synthesis Resolving agent Procurement specification

Validated Application Scenarios for 2-Methyl-1-phenylpropan-1-ol (CAS 611-69-8)


Enantiomer-Specific Sulfotransferase Substrate/Inhibitor Tool for Drug Metabolism Studies

Researchers studying aryl sulfotransferase IV substrate specificity should select the enantiopure (S)-(−)-2-methyl-1-phenylpropan-1-ol as a substrate and the (R)-(+)-enantiomer as a competitive inhibitor within the same enzymatic assay, as demonstrated by Rao and Duffel (1991) [1]. This absolute stereochemical discrimination is not achievable with 1-phenylethanol, where both enantiomers function as substrates. This enables clean substrate-vs.-inhibitor experiments probing the sulfotransferase active site using a single molecular scaffold.

Green Biocatalytic Production of Enantiopure (R)-2-methyl-1-phenylpropan-1-ol at Gram Scale

For procurement of enantiopure (R)-2-methyl-1-phenylpropan-1-ol, the whole-cell biocatalytic route using Lactobacillus kefiri P2 or L. paracasei BD101 provides >99% ee with 96% isolated yield and demonstrated gram-scale production (4.61–9.70 g) [2]. This environmentally friendly method avoids heavy-metal catalysts and is the only reported high-yielding asymmetric reduction for the sterically hindered 2-methyl-1-phenylpropan-1-one precursor.

Precursor for Sterically Hindered Chiral Resolving Agents and Auxiliaries

This compound is the validated commercial precursor for large-scale synthesis of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethanol , a sterically demanding chiral alcohol used as a resolving agent and chiral auxiliary in asymmetric synthesis. The branched isopropyl group of the starting material is essential for accessing the triisopropylphenyl-substituted product; linear benzylic alcohols cannot serve this role.

Lipophilic Chiral Building Block for Synthesis Requiring Enhanced LogP

Where a chiral benzylic alcohol building block with elevated logP is needed—for example, to improve organic-phase extractability or to tune the lipophilicity of downstream intermediates—2-methyl-1-phenylpropan-1-ol (logP ≈ 2.38) offers a quantifiable advantage over 1-phenylethanol (logP ≈ 1.41–1.74) and linear 1-phenyl-1-propanol (logP ≈ 2.03–2.13) [3][4]. This approximately 2- to 4-fold higher partition coefficient translates directly to improved extraction recovery in aqueous-organic workups.

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